molecular formula C14H23NO4 B11773051 7-tert-Butyl 1-ethyl 7-azabicyclo[2.2.1]heptane-1,7-dicarboxylate

7-tert-Butyl 1-ethyl 7-azabicyclo[2.2.1]heptane-1,7-dicarboxylate

Cat. No.: B11773051
M. Wt: 269.34 g/mol
InChI Key: TXVWJXBSVBMAKE-UHFFFAOYSA-N
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Description

7-tert-Butyl 1-ethyl 7-azabicyclo[221]heptane-1,7-dicarboxylate is a bicyclic compound with a unique structure that includes a tert-butyl group and an ethyl group attached to a 7-azabicyclo[221]heptane core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-tert-Butyl 1-ethyl 7-azabicyclo[2.2.1]heptane-1,7-dicarboxylate typically involves the reaction of a suitable bicyclic precursor with tert-butyl and ethyl groups under controlled conditions. The reaction conditions often include the use of specific catalysts and solvents to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

7-tert-Butyl 1-ethyl 7-azabicyclo[2.2.1]heptane-1,7-dicarboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions may vary depending on the desired product and include factors like temperature, pressure, and solvent choice .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound .

Scientific Research Applications

7-tert-Butyl 1-ethyl 7-azabicyclo[2.2.1]heptane-1,7-dicarboxylate has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 7-tert-Butyl 1-ethyl 7-azabicyclo[2.2.1]heptane-1,7-dicarboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-tert-Butyl 1-ethyl 7-azabicyclo[2.2.1]heptane-1,7-dicarboxylate is unique due to its specific tert-butyl and ethyl substitutions, which confer distinct chemical and biological properties compared to similar compounds. These unique features make it valuable for specific applications in research and industry .

Properties

Molecular Formula

C14H23NO4

Molecular Weight

269.34 g/mol

IUPAC Name

7-O-tert-butyl 1-O-ethyl 7-azabicyclo[2.2.1]heptane-1,7-dicarboxylate

InChI

InChI=1S/C14H23NO4/c1-5-18-11(16)14-8-6-10(7-9-14)15(14)12(17)19-13(2,3)4/h10H,5-9H2,1-4H3

InChI Key

TXVWJXBSVBMAKE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C12CCC(N1C(=O)OC(C)(C)C)CC2

Origin of Product

United States

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